molecular formula C15H11ClN2OS B2839185 3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 422274-69-9

3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2839185
CAS No.: 422274-69-9
M. Wt: 302.78
InChI Key: LAADWZIYYAUINP-UHFFFAOYSA-N
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Description

3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C15H11ClN2OS. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the benzyl and chloro substituents, which may contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

3-benzyl-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-6-7-12-13(8-11)17-15(20)18(14(12)19)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAADWZIYYAUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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